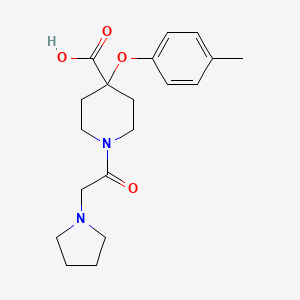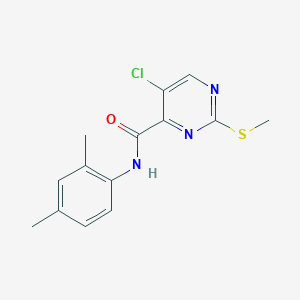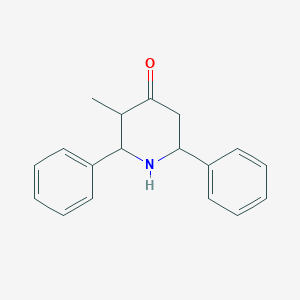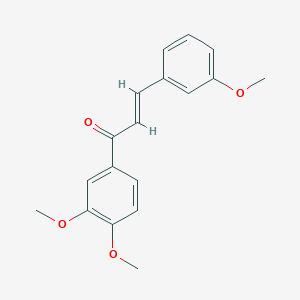
4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid, also known as MPAA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of cell proliferation. This compound has been shown to bind to sigma-1 receptors, which are involved in various cellular processes, including neurotransmitter release and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the enhancement of dopamine and norepinephrine release, the inhibition of cancer cell proliferation, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully elucidate its therapeutic potential.
Orientations Futures
There are several future directions for the study of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid. One direction is to further elucidate its mechanism of action, which may lead to the development of more targeted and effective therapies. Another direction is to explore its potential as a treatment for addiction and depression, as well as its potential as a cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid involves the reaction of 4-(4-methylphenoxy)piperidine with pyrrolidine-1-acetic acid in the presence of a coupling reagent. The resulting product is then treated with trifluoroacetic acid to obtain this compound in high purity.
Applications De Recherche Scientifique
4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation. This suggests that this compound may have potential as a treatment for addiction and depression.
In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This suggests that this compound may have potential as a cancer treatment.
Propriétés
IUPAC Name |
4-(4-methylphenoxy)-1-(2-pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-15-4-6-16(7-5-15)25-19(18(23)24)8-12-21(13-9-19)17(22)14-20-10-2-3-11-20/h4-7H,2-3,8-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTRNCRHPDAUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CCN(CC2)C(=O)CN3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]quinoline-3-carboxamide](/img/structure/B5426151.png)
![N-(3-hydroxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5426155.png)
![4-[(2-methoxy-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5426157.png)
![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426160.png)

![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol](/img/structure/B5426181.png)
![N-[4-(diethylamino)benzyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5426196.png)

![2-[2-(2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5426207.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]pyrrolidine](/img/structure/B5426216.png)

![methyl 4-cyano-3-methyl-5-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5426241.png)
